molecular formula C14H9ClN6O B11467040 7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11467040
M. Wt: 312.71 g/mol
InChI Key: SFFFZKBQVVDDTA-UHFFFAOYSA-N
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Description

7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyridine, triazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with 2-aminopyridine under acidic conditions to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique combination of pyridine, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C14H9ClN6O

Molecular Weight

312.71 g/mol

IUPAC Name

11-amino-4-(2-chlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H9ClN6O/c15-10-4-2-1-3-8(10)12-18-14-17-7-9-11(21(14)19-12)5-6-20(16)13(9)22/h1-7H,16H2

InChI Key

SFFFZKBQVVDDTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N)Cl

Origin of Product

United States

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